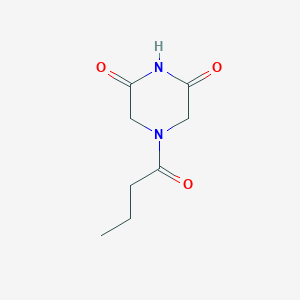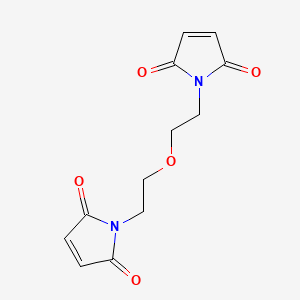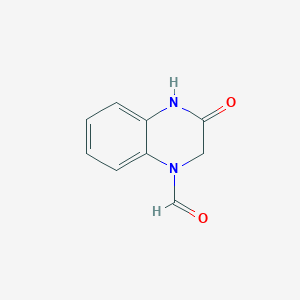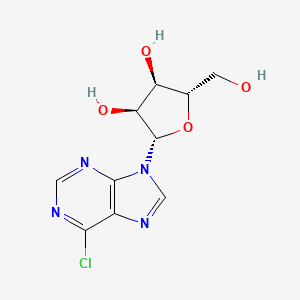
Bromo-7H-benz(de)anthracen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bromo-7H-benz(de)anthracen-7-one can be synthesized through the bromination of benzanthrone. The reaction typically involves the use of bromine as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzanthrone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of high-purity benzanthrone and bromine, with careful control of reaction parameters such as temperature and reaction time .
化学反応の分析
Types of Reactions
Bromo-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: It can react with amines to form imidoformamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Condensation Reactions: Reagents like dimethylformamide and phosphorous oxychloride are used in the presence of a base.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Imidoformamide derivatives, which are characterized by their unique fluorescence properties.
科学的研究の応用
Bromo-7H-benz(de)anthracen-7-one has several applications in scientific research:
作用機序
The mechanism of action of Bromo-7H-benz(de)anthracen-7-one involves its interaction with specific molecular targets. The compound’s bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and activity . The exact molecular pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Benzanthrone: The parent compound without the bromine substitution.
3-Bromobenzanthrone: Another brominated derivative with the bromine atom at a different position.
7H-Benz(de)anthracen-7-one: The non-brominated form of the compound.
Uniqueness
Bromo-7H-benz(de)anthracen-7-one is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it suitable for specific applications, such as in the synthesis of fluorescent probes and dyes .
特性
CAS番号 |
30921-18-7 |
|---|---|
分子式 |
C17H9BrO |
分子量 |
309.16 g/mol |
IUPAC名 |
6-bromobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9BrO/c18-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)17(19)16(14)15(10)12/h1-9H |
InChIキー |
NMSAMOWUJMCCEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=C(C=C4)Br)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


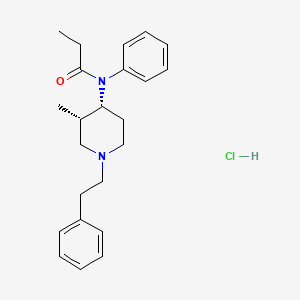
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)
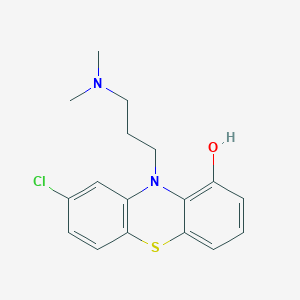
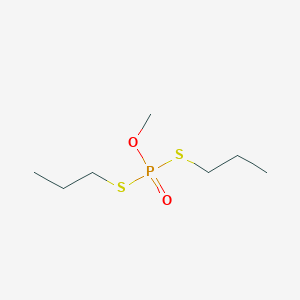
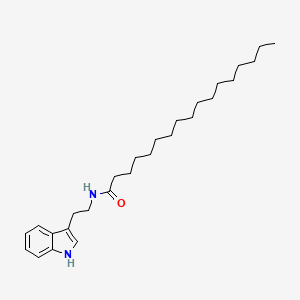
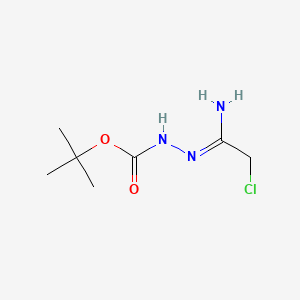

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
